N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
2-(4-FLUOROPHENYL)-N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE is a complex organic compound that features fluorinated phenyl groups and an oxadiazole ring
Preparation Methods
The synthesis of 2-(4-FLUOROPHENYL)-N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of fluorinated phenyl groups. The synthetic route often starts with the preparation of intermediate compounds, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-(4-FLUOROPHENYL)-N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorinated phenyl groups and the oxadiazole ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other fluorinated phenyl derivatives and oxadiazole-containing molecules. What sets 2-(4-FLUOROPHENYL)-N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 2-(4-FLUOROPHENYL)-N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
- Trifluoromethyl phenyl sulfone
This compound’s unique structure makes it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C20H16F4N4O3 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
N-[2-[[2-(4-fluorophenyl)acetyl]amino]ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C20H16F4N4O3/c21-15-7-1-12(2-8-15)11-16(29)25-9-10-26-18(30)19-27-17(28-31-19)13-3-5-14(6-4-13)20(22,23)24/h1-8H,9-11H2,(H,25,29)(H,26,30) |
InChI Key |
HPXQCPYMVGVHDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)F |
Origin of Product |
United States |
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